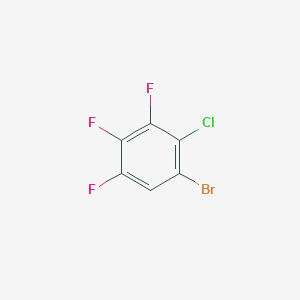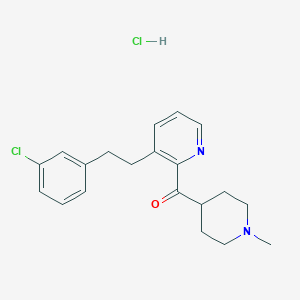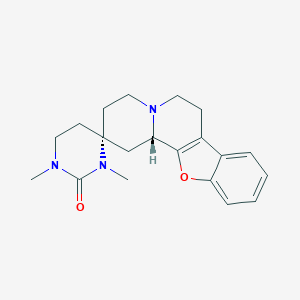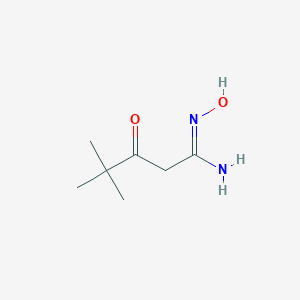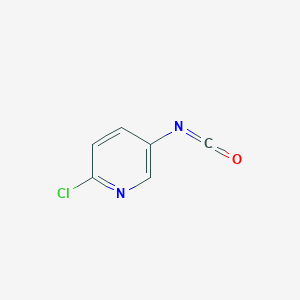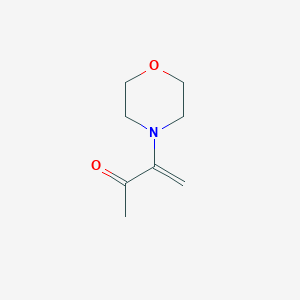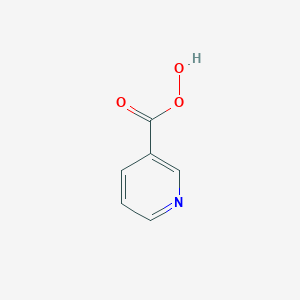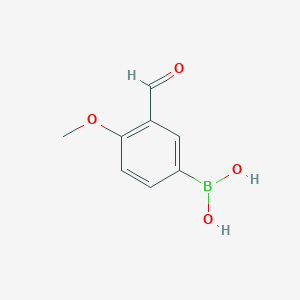
3-Formyl-4-methoxyphenylboronic acid
Vue d'ensemble
Description
3-Formyl-4-methoxyphenylboronic acid is a chemical compound with the linear formula HCOC6H3(OCH3)B(OH)2 . It has a molecular weight of 179.97 . It is often used as a reactant for Copper (I)-mediated cyanation and Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 3-Formyl-4-methoxyphenylboronic acid consists of a benzene ring with a formyl group (HC=O), a methoxy group (OCH3), and a boronic acid group (B(OH)2) attached .Chemical Reactions Analysis
3-Formyl-4-methoxyphenylboronic acid is used as a reactant in Copper (I)-mediated cyanation and Suzuki-Miyaura cross-coupling reactions . It is also used in the preparation of biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis
3-Formyl-4-methoxyphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 394.8±52.0 °C at 760 mmHg, and a flash point of 192.5±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
3-Formyl-4-methoxyphenylboronic acid is used in the preparation of biologically and pharmacologically active molecules . This includes the synthesis of complex organic molecules that have potential therapeutic applications.
Copper (I)-Mediated Cyanation
This compound serves as a reactant in copper (I)-mediated cyanation . Cyanation is a critical process in organic synthesis, used to introduce a cyano group into a molecule. This can be crucial in the development of pharmaceuticals and agrochemicals.
Suzuki-Miyaura Cross-Coupling Reactions
3-Formyl-4-methoxyphenylboronic acid is also a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to create carbon-carbon bonds, an essential step in the synthesis of many chemical compounds.
Safety and Hazards
Orientations Futures
While specific future directions for 3-Formyl-4-methoxyphenylboronic acid are not mentioned in the sources, boronic acids and their derivatives are valuable building blocks in organic synthesis . They are used in a variety of transformations and the development of new reactions and applications is an active area of research .
Propriétés
IUPAC Name |
(3-formyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDBKGGRPJSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374693 | |
| Record name | 3-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-methoxyphenylboronic acid | |
CAS RN |
121124-97-8 | |
| Record name | 3-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Formyl-4-methoxyphenylboronic acid contribute to the development of new anti-cancer agents?
A: In a recent study [], 3-Formyl-4-methoxyphenylboronic acid was a crucial building block for synthesizing a novel thiophene Schiff base ligand. This ligand, characterized by the presence of sulfur, nitrogen, and oxygen donor atoms, readily formed complexes with various transition metals like Erbium (III), Lanthanum (III), Ytterbium (III), and Ruthenium (III). These synthesized metal complexes demonstrated promising anticancer activity in vitro against the HepG-2 cell line, a human liver cancer cell line. This highlights the potential of using 3-Formyl-4-methoxyphenylboronic acid as a starting material for developing new anti-cancer agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
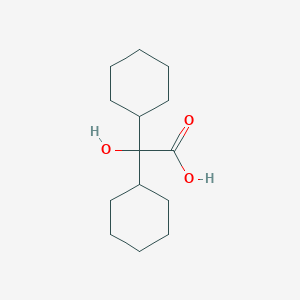

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
